N-(2-ethylsulfonyl-1,3-benzothiazol-6-yl)-2-methylprop-2-enamide
Description
N-(2-ethylsulfonyl-1,3-benzothiazol-6-yl)-2-methylprop-2-enamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of an ethylsulfonyl group attached to the benzothiazole ring and a methylprop-2-enamide moiety
Properties
IUPAC Name |
N-(2-ethylsulfonyl-1,3-benzothiazol-6-yl)-2-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-4-20(17,18)13-15-10-6-5-9(7-11(10)19-13)14-12(16)8(2)3/h5-7H,2,4H2,1,3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJLHYBWAQNHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)NC(=O)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylsulfonyl-1,3-benzothiazol-6-yl)-2-methylprop-2-enamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced by reacting the benzothiazole derivative with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Methylprop-2-enamide Moiety: The final step involves the reaction of the ethylsulfonyl-substituted benzothiazole with acryloyl chloride to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylsulfonyl-1,3-benzothiazol-6-yl)-2-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
N-(2-ethylsulfonyl-1,3-benzothiazol-6-yl)-2-methylprop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-ethylsulfonyl-1,3-benzothiazol-6-yl)-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and proteins involved in cellular processes such as signal transduction, apoptosis, and inflammation.
Pathways Involved: It may modulate pathways such as the MAPK/ERK pathway, NF-κB pathway, and PI3K/Akt pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-4-fluoro-3-methylbenzenesulfonamide
- N-(2-ethylsulfonyl-1,3-benzothiazol-6-yl)-1-methylsulfonyl-2-pyrrolidinecarboxamide
- N-[2-(Ethylsulfonyl)-1,3-benzothiazol-6-yl]-3,5-dimethylbenzenesulfonamide
Uniqueness
N-(2-ethylsulfonyl-1,3-benzothiazol-6-yl)-2-methylprop-2-enamide is unique due to its specific structural features, such as the presence of the ethylsulfonyl group and the methylprop-2-enamide moiety, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
